1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
Synthesis Analysis
A series of novel 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized . Chiral groups were introduced on the structure of 8IIId, and two chiral configurations were respectively synthesized, which are 8Vc and 8Vd .Chemical Reactions Analysis
The compound has been evaluated for its antifungal activities . Physiological and biochemical studies showed that the primary action mechanism of compound 8Vc on Valsa mali may involve changing mycelial morphology and increasing cell membrane permeability .Scientific Research Applications
Development in Cognitive Disorders Treatment
1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their applications in treating cognitive disorders. For instance, a specific derivative named PF-04447943, a novel PDE9A inhibitor, was developed using parallel synthetic chemistry and structure-based drug design. It's reported to elevate central cGMP levels in the brain and CSF of rodents, exhibit procognitive activity in several rodent models, and stabilize synapses in an amyloid precursor protein transgenic mouse model. Clinical trials have shown that it's well-tolerated in humans and effectively elevates cGMP in cerebral spinal fluid, making it a promising pharmacological tool for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Antimicrobial and Anticancer Applications
Compounds based on the 1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one structure have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, derivatives like 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones have shown inhibition against DNA polymerase III of Staphlococcus aureus and other Gram-positive bacteria, indicating their potential as antimicrobial agents. These studies explore various structural modifications to enhance antimicrobial potency (Ali et al., 2003). Moreover, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with some showing significant inhibitory activity, highlighting their potential as anticancer agents (Abdellatif et al., 2014).
Advancements in Chemical Synthesis and Molecular Structure Analysis
There have been significant advancements in the synthesis of novel compounds based on the 1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one scaffold. Studies have explored various synthetic pathways and structural analyses to understand the properties and potential applications of these compounds. For instance, a study presented a crystal structure analysis of a specific compound, revealing detailed intermolecular interactions, which are crucial for understanding the compound's chemical behavior and potential applications in various fields (Wang et al., 2012).
Future Directions
properties
IUPAC Name |
1-benzyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c17-11-9-6-13-16(10(9)14-12(18)15-11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUNRRTZKNVOAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC(=S)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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